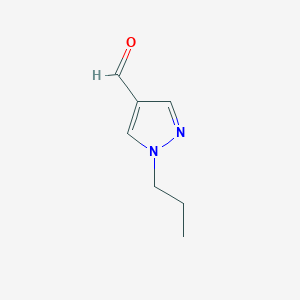
4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolone derivatives, such as the compound of interest, often involves multi-component reactions that can be performed under various conditions. For instance, a sustainable synthetic approach for (pyrazol-4-ylidene)pyridines has been developed using metal catalyst-free aerobic C(sp2)–C(sp3) coupling reactions, which is efficient and has a high atom economy . Another method involves a three-component condensation that can be performed chemically or electrochemically, providing a convenient one-step synthesis of related compounds . Additionally, cyclization reactions have been used to prepare dihydropyrazolo[3,4-b]pyridin-6-ones, indicating the versatility of synthetic methods available for such compounds .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by intermolecular hydrogen bond interactions . This suggests that the compound "4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one" may also exhibit a planar structure with potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrazolone derivatives can be explored through various chemical reactions. For instance, substituted 3-hydroxypyrazoles have been used in the synthesis of related compounds, indicating the potential for functional group transformations . Moreover, the regioselective synthesis of fused polycyclic pyrazolopyridines has been achieved using ultrasound irradiation, which could be relevant for the modification of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are often characterized using spectroscopic methods. A comparative experimental and theoretical study on a synthetic analog of the 4H-pyran motif, which is structurally related to the compound of interest, has been conducted using FT-IR, NMR, docking, and DFT methods . The results from such studies can provide valuable information on the vibrational frequencies, NMR spectra, and potential pharmaceutical applications of the compound.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of compounds related to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one have been extensively studied. For example, Ratnesh Kumar et al. (2020) conducted a detailed study on the spectral and structural properties of a synthetic analog of the biologically relevant 4H-pyran motif, which shares structural similarities with the compound . Their research combined experimental and theoretical approaches, including density functional theory (DFT) and molecular docking studies, highlighting the pharmaceutical significance of these compounds in drug discovery (Ratnesh Kumar et al., 2020).
Synthesis and Derivative Formation
The synthesis and formation of derivatives of related compounds have been a subject of research. For instance, E. A. Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, starting from compounds structurally similar to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one. Their research provides insights into the reactivity and potential applications of these compounds in various fields (E. A. Aly et al., 2004).
Biological and Medicinal Applications
The potential biological and medicinal applications of compounds structurally related to 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one have been explored. For instance, research by C. Temple et al. (1987) on compounds like 1,2-dihydropyrido[3,4-b]pyrazines, which share a similar structural motif, showed significant antitumor activity in mice, indicating the potential of these compounds in medicinal chemistry (C. Temple et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-4-1-8-9(13-14-10(8)15)7-2-5-12-6-3-7/h2-3,5-6H,1,4,11H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGDMHLRCMQUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182033 |
Source


|
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881040-98-8 |
Source


|
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)











